REACTION_CXSMILES
|
[OH:1][OH:2].[CH3:3][C:4]1[CH2:9][CH2:8][C:7]([CH:10]([CH3:12])[CH3:11])=[CH:6][CH:5]=1>CO>[CH3:11][CH:10]([C:7]12[O:2][O:1][C:4]([CH3:3])([CH:9]=[CH:8]1)[CH2:5][CH2:6]2)[CH3:12]
|
Name
|
|
Quantity
|
45 μL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
325 μL
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CC1)C(C)C
|
Name
|
Na2MoO4.2H2O
|
Quantity
|
48.5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |